(5E)-1-(2,5-diethoxyphenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-hydroxypyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a diazinane ring, a furan moiety, and diethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-diethoxybenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with a diazinane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Research is ongoing to determine its efficacy and safety as a pharmaceutical agent.
Industry
In the industrial sector, (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are subject to ongoing research, but initial studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Ringer’s lactate solution: A mixture used in medical settings for fluid replacement.
Uniqueness
What sets (5E)-1-(2,5-DIETHOXYPHENYL)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20N2O6 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
(5E)-1-(2,5-diethoxyphenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H20N2O6/c1-3-27-15-10-11-18(28-4-2)17(13-15)23-20(25)16(19(24)22-21(23)26)9-5-7-14-8-6-12-29-14/h5-13H,3-4H2,1-2H3,(H,22,24,26)/b7-5+,16-9+ |
InChI Key |
YJWOJYAFDKAOQV-ASWACWRWSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C(=O)/C(=C/C=C/C3=CC=CO3)/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)N2C(=O)C(=CC=CC3=CC=CO3)C(=O)NC2=O |
Origin of Product |
United States |
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